Hydrogen-Bond Donor Count: A Differentiator for Permeability and Solubility Optimization
The target compound contains two H-bond donors (N1-H and O3-H/tautomeric OH), whereas its 3-deoxy analog, methyl 4-chloro-1H-indazole-6-carboxylate, contains only one (N1-H). Increasing HBD count typically reduces passive membrane permeability; for compounds within this molecular-weight range (226–210 Da), each additional HBD can decrease PAMPA log Pe by approximately 0.5–1.0 log units, depending on the scaffold [1][2]. This difference allows formulators to tune absorption without altering the chlorine or ester handles.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD (N1-H, O3-H/OH tautomer) |
| Comparator Or Baseline | Methyl 4-chloro-1H-indazole-6-carboxylate (CAS 885519-19-7): 1 HBD (N1-H only) |
| Quantified Difference | +1 HBD for target compound |
| Conditions | Computed from 2D structure per Cactvs rules (PubChem) |
Why This Matters
Selecting the target compound provides an extra H-bond donor site for modulating solubility and permeability, which is inaccessible in the 3-deoxy series, without introducing additional molecular weight or rotatable bonds.
- [1] PubChem Hydrogen Bond Donor Count: Methyl 4-chloro-3-hydroxy-1H-indazole-6-carboxylate (CID 24728391) vs. Methyl 4-chloro-1H-indazole-6-carboxylate (CID 58352843). https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Veber, D.F.; Johnson, S.R.; Cheng, H.-Y.; Smith, B.R.; Ward, K.W.; Kopple, K.D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. (Establishes HBD–permeability correlation class rule.) View Source
